molecular formula C8H16N2O2S B13218142 N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide

N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B13218142
M. Wt: 204.29 g/mol
InChI Key: UKMKIAIACAGPBI-SSDOTTSWSA-N
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Description

N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide is a chemical compound characterized by the presence of a piperidine ring and a cyclopropane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide typically involves the reaction of a piperidine derivative with a cyclopropane sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R)-3-piperidinyl]cyclopropanesulfonamide
  • Cyclopropanesulfonamide derivatives

Uniqueness

N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide

InChI

InChI=1S/C8H16N2O2S/c11-13(12,8-3-4-8)10-7-2-1-5-9-6-7/h7-10H,1-6H2/t7-/m1/s1

InChI Key

UKMKIAIACAGPBI-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@H](CNC1)NS(=O)(=O)C2CC2

Canonical SMILES

C1CC(CNC1)NS(=O)(=O)C2CC2

Origin of Product

United States

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